![molecular formula C12H8F2N4O2S B1393208 N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291486-52-6](/img/structure/B1393208.png)

N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

説明

“N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolo compounds often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of triazolo compounds can be optimized using various techniques. For example, the geometry optimization of the molecular structure of a studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

Triazolo compounds can undergo various chemical reactions. For instance, a pale yellow solid was obtained with a yield of 92% after a certain reaction . The reaction resulted in a compound with a melting point of 188–189 °C .Physical and Chemical Properties Analysis

Triazolo compounds exhibit various physical and chemical properties. For example, a certain compound was found to be a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR (200 MHz, DMSO) δ was 8.63–8.48 (m, 2H), among other values .科学的研究の応用

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals containing perfluoroalkyl moieties, like N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, are extensively used in numerous industrial and commercial applications. The microbial degradation of these chemicals leads to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). This process and its implications for environmental fate and ecotoxicological assessment are vital areas of study to understand the environmental impact of these chemicals (Liu & Avendaño, 2013).

Sulfonamide Inhibitors in Clinical Applications

Sulfonamide compounds, potentially including this compound, are a significant class of synthetic bacteriostatic antibiotics and are utilized in a wide range of medical applications. They have been found to be crucial in the therapy of bacterial infections and diseases caused by other microorganisms. Sulfonamides are also integral components of many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their roles extend to inhibiting various enzymes and receptors, highlighting their broad spectrum of applications in clinical and therapeutic settings (Gulcin & Taslimi, 2018).

Applications in Optical Sensing and Medicinal Chemistry

Compounds containing heteroatoms like this compound and their derivatives play a significant role in the synthesis of optical sensors due to their unique properties. These derivatives have applications in both biological and medicinal fields. Their ability to form coordination as well as hydrogen bonds makes them suitable candidates for sensing probes. The review of literature from 2005 to 2020 emphasizes the importance of these compounds in the development of advanced sensing materials and their broad applications in medicinal chemistry (Jindal & Kaur, 2021).

作用機序

Target of Action

The primary target of N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is falcipain-2 , an enzyme in the Plasmodium falciparum parasite . Falcipain-2 plays a crucial role in the life cycle of the parasite, particularly in the degradation of human haemoglobin .

Mode of Action

The compound interacts with falcipain-2, inhibiting its function . This inhibition prevents the parasite from degrading haemoglobin, which is essential for its growth . Therefore, the compound effectively hinders the development of the parasite.

Biochemical Pathways

The inhibition of falcipain-2 disrupts the biochemical pathway of haemoglobin degradation in Plasmodium falciparum. This disruption affects the parasite’s ability to grow and reproduce, leading to its eventual death .

Result of Action

The result of the compound’s action is the effective killing of the Plasmodium falciparum parasite . By inhibiting falcipain-2, the compound prevents the parasite from growing and reproducing, leading to its death . This makes the compound a potential candidate for antimalarial drug development.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, low-temperature conditions can affect the nucleophilic attack during the synthesis of similar compounds . Additionally, the compound’s stability, efficacy, and action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

将来の方向性

Given the versatile biological activities of triazolo compounds , there is potential for further exploration and development of these compounds. For instance, there is an increasing need to develop alternative treatments, novel agents, that act via a unique mechanism of action relative to currently used drugs . This suggests potential future directions in the research and development of triazolo compounds.

特性

IUPAC Name |

N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N4O2S/c13-9-4-3-8(6-10(9)14)17-21(19,20)11-2-1-5-18-7-15-16-12(11)18/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQLXUCXKVTWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

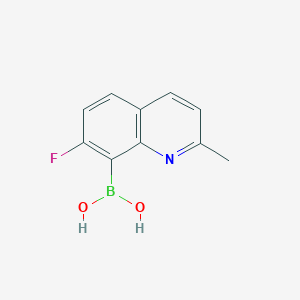

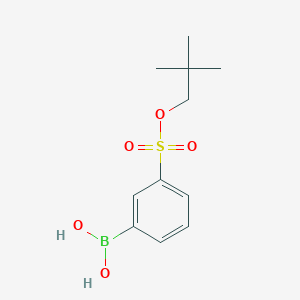

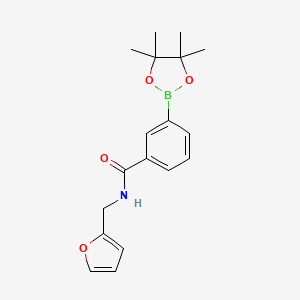

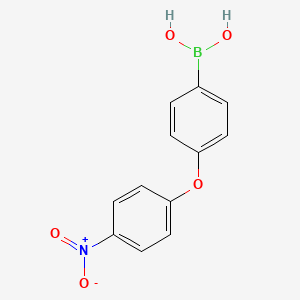

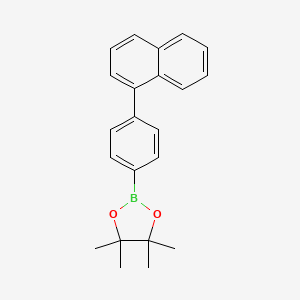

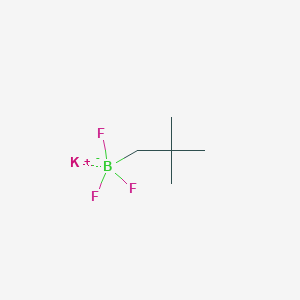

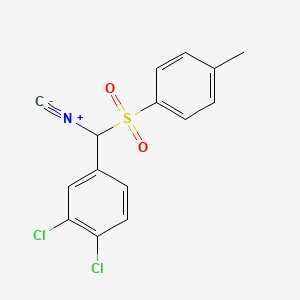

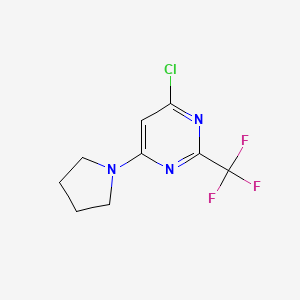

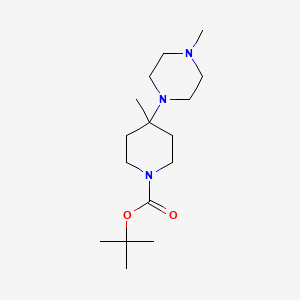

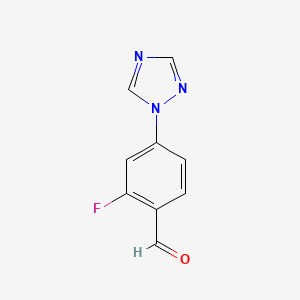

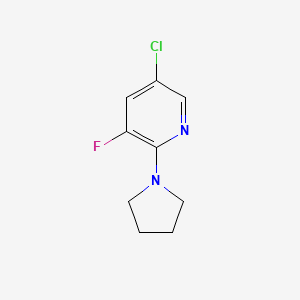

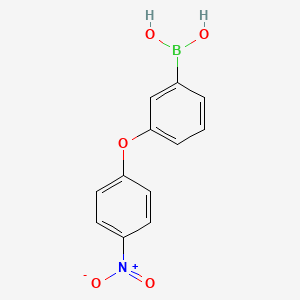

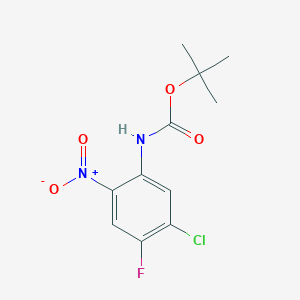

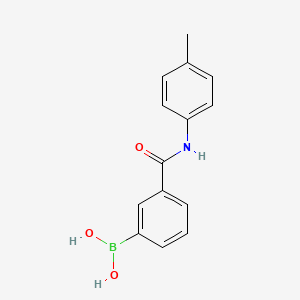

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。